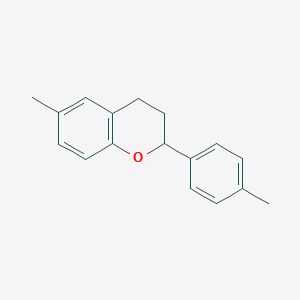
(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of dioxolane derivatives, which are characterized by a dioxolane ring fused with other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a diol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reactors ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its dioxolane ring structure allows it to interact with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Comparison: While these compounds share structural similarities, (2-Methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is unique due to its specific dioxolane ring and acetic acid functionality. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
5702-93-2 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2-(2-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid |
InChI |
InChI=1S/C6H8O5/c1-3-10-4(2-5(7)8)6(9)11-3/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
MJVJIBWOQUOWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(C(=O)O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


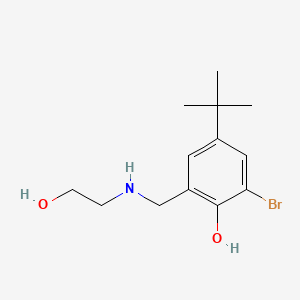
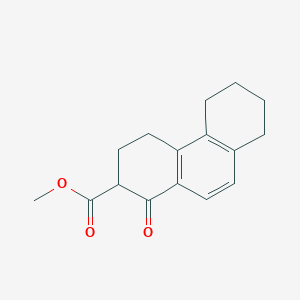
![Cyclohexyl 2-[5-[(2-cyclohexyloxy-2-oxoethyl)amino]pentylamino]acetate](/img/structure/B14730381.png)

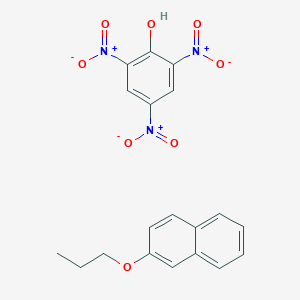
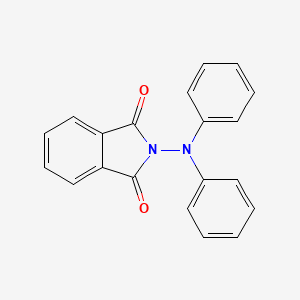
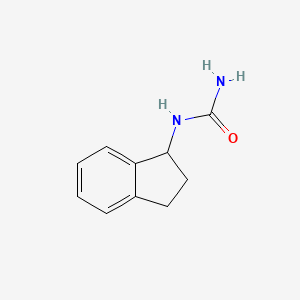
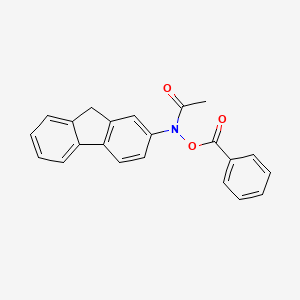

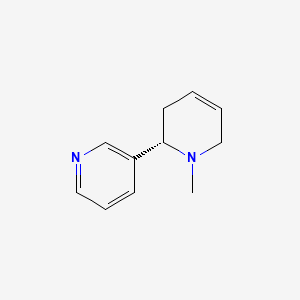
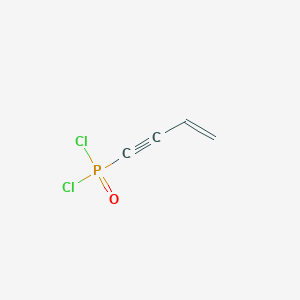
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)

